2-(4-amino-3-fluorophenyl)propan-2-ol
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Overview
Description
2-(4-amino-3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO. It is a fluorinated aromatic amine and alcohol, characterized by the presence of an amino group and a fluorine atom on the benzene ring, as well as a hydroxyl group on the propan-2-ol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-fluorophenyl)propan-2-ol typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoronitrobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Grignard Reaction: The intermediate is then subjected to a Grignard reaction with acetone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-(4-amino-3-fluorophenyl)propan-2-one.
Reduction: Formation of 2-(4-amino-3-fluorophenyl)propan-2-amine.
Substitution: Formation of 2-(4-amino-3-methoxyphenyl)propan-2-ol.
Scientific Research Applications
2-(4-amino-3-fluorophenyl)propan-2-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
2-amino-3-(4-fluorophenyl)propan-1-ol: Similar structure but with the amino group on the propan-1-ol moiety.
Uniqueness
2-(4-amino-3-fluorophenyl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom on the benzene ring, along with a hydroxyl group on the propan-2-ol moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
1524245-55-3 |
---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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